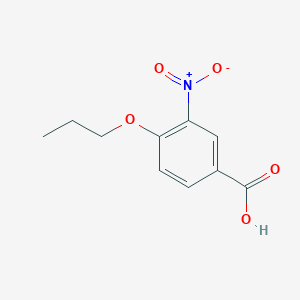

3-Nitro-4-propoxybenzoic acid

Overview

Description

“3-Nitro-4-propoxybenzoic acid” is a chemical compound with the molecular formula C10H11NO5 . It is a derivative of benzoic acid, which has been substituted with a nitro group and a propoxy group .

Synthesis Analysis

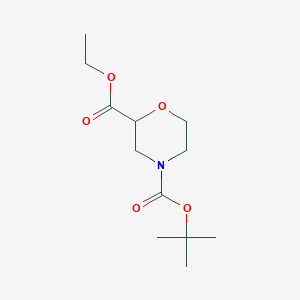

The synthesis of “this compound” involves the addition of this compound propyl ester into a solution of water and sodium hydroxide. The mixture is slowly heated up to 70-80°C for 12 hours, then cooled to 15-25°C. Concentrated hydrochloric acid is added to adjust the pH of the solution, resulting in the precipitation of pale yellow solids .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . This indicates that the molecule consists of a benzoic acid core, with a nitro group and a propoxy group attached to the benzene ring .

Scientific Research Applications

Crystallography and Physical Properties

3-Nitro-4-propoxybenzoic acid has been utilized in crystallography and the study of physical properties of metal complexes. For instance, Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid have been synthesized and analyzed using X-ray crystallography, revealing unique bonding features and physical properties (D'angelo et al., 2008).

Pharmaceutical Impurities

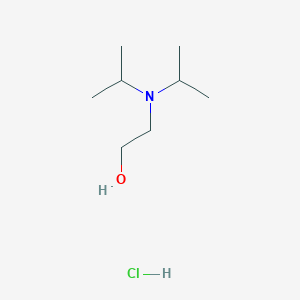

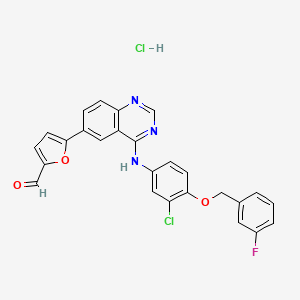

In pharmaceutical research, this compound has been identified as an impurity in the drug proparacaine hydrochloride. Its structure was confirmed through synthesis and various spectral analyses, contributing to the quality control of the drug and its products (Yang et al., 2020).

Luminescence Studies

The compound has applications in luminescence studies. For example, lanthanide ion-based coordination polymers with nitrobenzoic acid ligands have been studied for their luminescent properties, contributing to the development of new materials with potential applications in lighting and display technologies (de Bettencourt-Dias & Viswanathan, 2006).

Solubility and Thermodynamics

Research on the solubility of this compound and related compounds in various solvents has been conducted, providing valuable information for chemical processing and formulation (Acree et al., 2017).

Safety and Hazards

The safety data sheet for 4-n-Propoxybenzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Benzoic Acid Derivatives

“3-Nitro-4-propoxybenzoic acid” is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. Benzoic acid and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties . They can interact with a variety of biological targets, such as enzymes and cell membrane components, leading to changes in cellular processes .

Nitroaromatic Compounds

The nitro group in “this compound” is a feature of nitroaromatic compounds. Nitroaromatic compounds are often biologically active and can undergo enzymatic reduction to form reactive species that can modify cellular components .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .

Environmental Factors

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of a compound .

properties

IUPAC Name |

3-nitro-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKACWRJUOBYVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615794 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35288-44-9 | |

| Record name | 3-Nitro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

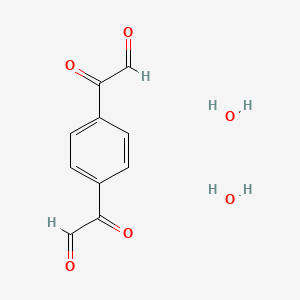

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)

![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)